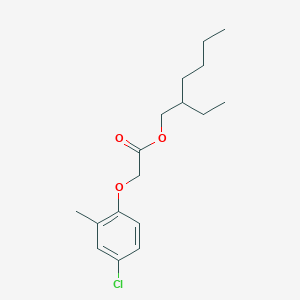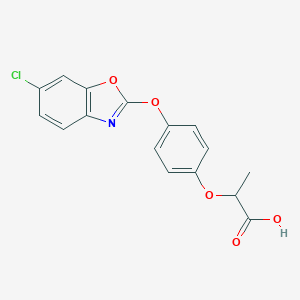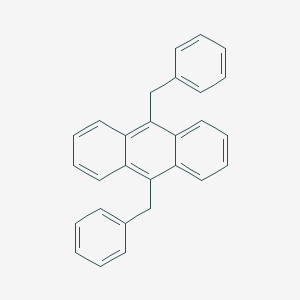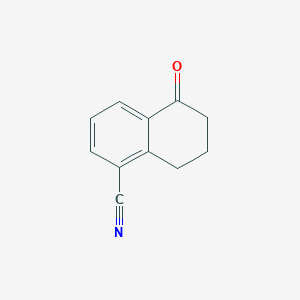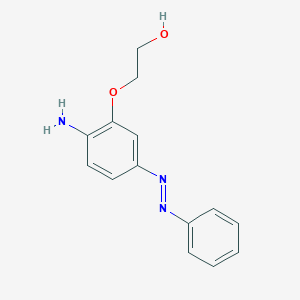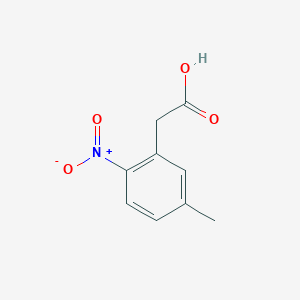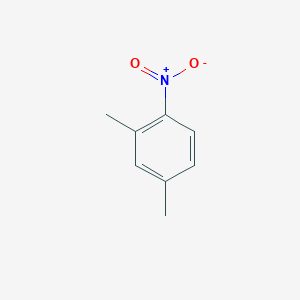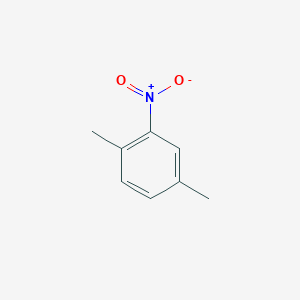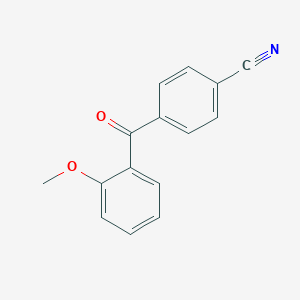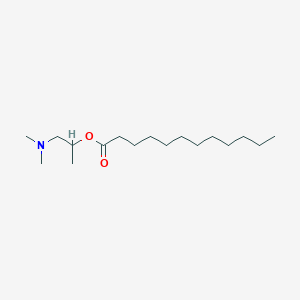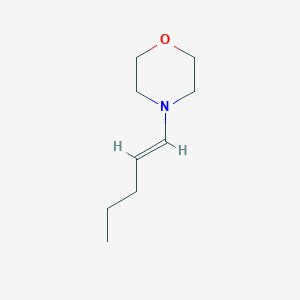
(E)-1-Morpholino-1-pentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-Morpholino-1-pentene, also known as E-1-MP, is a synthetic molecule that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of morpholine derivatives and has a unique structure that makes it a promising candidate for various applications.
Mecanismo De Acción
The mechanism of action of (E)-1-Morpholino-1-pentene is not well understood. However, it is believed that the molecule reacts with the amino groups of biomolecules to form stable amide bonds. This reaction is highly specific and occurs under mild conditions, making it an attractive method for bioconjugation.
Biochemical and Physiological Effects:
(E)-1-Morpholino-1-pentene has no known biochemical or physiological effects. However, it is important to note that this compound should be handled with care as it may be toxic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-1-Morpholino-1-pentene is its high specificity for amine groups, which makes it an attractive method for bioconjugation. Additionally, the reaction occurs under mild conditions, which minimizes the risk of damaging the biomolecules. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the application of (E)-1-Morpholino-1-pentene in scientific research. One potential area of research is the development of new bioconjugation methods using (E)-1-Morpholino-1-pentene. Another area of research is the optimization of the synthesis method to improve the yield and purity of the (E)-isomer. Furthermore, (E)-1-Morpholino-1-pentene can be used as a building block for the synthesis of new molecules with potential applications in drug discovery and diagnostics.
Métodos De Síntesis
The synthesis of (E)-1-Morpholino-1-pentene can be achieved by the reaction of morpholine with 1-penten-3-ol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields a mixture of (E)- and (Z)-isomers, which can be separated by column chromatography.
Aplicaciones Científicas De Investigación
(E)-1-Morpholino-1-pentene has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is in the field of bioconjugation. (E)-1-Morpholino-1-pentene can be used to modify biomolecules such as proteins, peptides, and nucleic acids, which can be used for various applications such as drug delivery, imaging, and diagnostics.
Propiedades
Número CAS |
132553-33-4 |
|---|---|
Nombre del producto |
(E)-1-Morpholino-1-pentene |
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
4-[(E)-pent-1-enyl]morpholine |
InChI |
InChI=1S/C9H17NO/c1-2-3-4-5-10-6-8-11-9-7-10/h4-5H,2-3,6-9H2,1H3/b5-4+ |
Clave InChI |
WOXMXYYZKGMTFP-SNAWJCMRSA-N |
SMILES isomérico |
CCC/C=C/N1CCOCC1 |
SMILES |
CCCC=CN1CCOCC1 |
SMILES canónico |
CCCC=CN1CCOCC1 |
Sinónimos |
Morpholine, 4-(1-pentenyl)-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



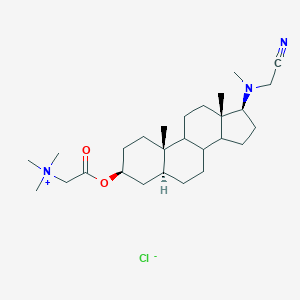
![2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B166885.png)
